Methyl 4-[({[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-({2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridazine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the isopropyl group and the sulfanylacetyl moiety. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
METHYL 4-({2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETYL}AMINO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with various enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Triazolothiadiazine Derivatives: Compounds with a similar triazole ring but fused with a thiadiazine ring.
Uniqueness
METHYL 4-({2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H19N5O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19N5O3S/c1-11(2)17-21-20-14-8-9-16(22-23(14)17)27-10-15(24)19-13-6-4-12(5-7-13)18(25)26-3/h4-9,11H,10H2,1-3H3,(H,19,24) |
InChI Key |
DASAURCPOKLFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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